Bis(4-methoxybenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKPDEWGANZHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351948 | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-62-0 | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[(4-methoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Bis(4-methoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxybenzyl)amine is a significant secondary amine utilized as a key intermediate in the synthesis of various pharmaceutical compounds and organic molecules.[1][2][3] Its applications include its use as a reagent in the preparation of farnesyltransferase inhibitors and antiviral agents, particularly those targeting the Hepatitis C virus (HCV).[4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data and detailed experimental protocols to support research and development activities.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][5] This two-step one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

General Reaction Scheme

The synthesis proceeds via the formation of an N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate, which is then reduced.[1]

Step 1: Imine Formation 4-Methoxybenzaldehyde + 4-Methoxybenzylamine → N-(4-Methoxybenzylidene)-N-(4-methoxybenzyl)amine + H₂O

Step 2: Reduction N-(4-Methoxybenzylidene)-N-(4-methoxybenzyl)amine + [Reducing Agent] → this compound

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Toluene/Methanol System

This protocol utilizes a Dean-Stark apparatus for azeotropic water removal during imine formation.[5]

Materials:

-

4-methoxybenzaldehyde

-

4-methoxybenzylamine

-

Toluene

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Brine

Procedure:

-

A solution of 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in toluene is refluxed at 130°C for 6 hours using a Dean-Stark apparatus to remove water.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess solvent is removed under reduced pressure.

-

The residue is dissolved in methanol and the solution is cooled to 0°C.[5]

-

Sodium borohydride (1.3 eq) is added in portions.[5]

-

The reaction mixture is stirred for 3 hours at room temperature.[5]

-

The reaction is quenched by the slow addition of water.

-

The mixture is concentrated on a rotary evaporator.

-

The residue is partitioned between water and an organic solvent (DCM or ethyl acetate).[5]

-

The aqueous layer is extracted multiple times with the organic solvent.[5]

-

The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[5]

-

If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Ethanol (B145695) System

This protocol is a more direct method without the initial water removal step.[5]

Materials:

-

4-methoxybenzylamine

-

4-methoxybenzaldehyde

-

Anhydrous ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

4-methoxybenzylamine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) are stirred together at room temperature. The reaction is exothermic and a white precipitate may be observed.[5]

-

The mixture is stirred for 1 hour.[5]

-

Anhydrous ethanol is added and the mixture is stirred for an additional 15-30 minutes.[5]

-

The reaction mixture is cooled to 0-10°C in an ice bath.

-

Sodium borohydride (1.3 eq) is added portion-wise over 1-2 hours, maintaining the temperature below 20°C.[5]

-

The reaction mixture is stirred for 1 hour at 10-20°C and then warmed to room temperature and stirred overnight.[5]

-

The reaction is quenched by the slow addition of water.

-

The mixture is concentrated on a rotary evaporator.

-

The residue is partitioned between water and DCM.[5]

-

The aqueous layer is extracted with DCM.[5]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to obtain this compound.[5]

Characterization Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₂ | [6] |

| Molecular Weight | 257.33 g/mol | [6] |

| Appearance | White to off-white powder or crystalline solid | [7] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 384 °C | [7] |

| CAS Number | 17061-62-0 | [6] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Reference |

| 7.28 | t, J=7.12Hz | 4H | Ar-H | [5] |

| 6.89 | d, J=8.60Hz | 4H | Ar-H | [5] |

| 3.83 | s | 6H | -OCH ₃ | [5] |

| 3.76 | s | 4H | -CH ₂-N | [5] |

Note: The -NH proton is often not observed.[5] An alternative predicted spectrum suggests a broad singlet for the NH proton at 1.54 ppm.[8]

3.2.2. ¹³C NMR Spectroscopy

3.2.3. Mass Spectrometry

| Ion | m/z | Reference |

| [M+H]⁺ | 258.4 | [5] |

3.2.4. Infrared (IR) Spectroscopy

Specific peak assignments for this compound were not detailed in the provided search results. However, characteristic absorptions would be expected for N-H stretching (if observable), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and strong C-O stretching for the methoxy (B1213986) groups.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[2] It is notably used in the preparation of:

-

Pentanedioc acid derivatives which act as farnesyltransferase inhibitors.[4]

-

(Heteroarylamino)triazolamines , which have shown potential as antiviral agents for the treatment of HCV infection.[4]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The reductive amination of 4-methoxybenzaldehyde and 4-methoxybenzylamine is a reliable and high-yielding synthetic route. The provided experimental protocols and comprehensive characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. BIS-(4-METHOXY-BENZYL)-AMINE [chembk.com]

- 4. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rvrlabs.com [rvrlabs.com]

- 8. bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0 - iChemical [ichemical.com]

- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-methoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxybenzyl)amine, a secondary amine with the chemical formula C₁₆H₁₉NO₂, is a versatile organic compound utilized as a key intermediate in pharmaceutical synthesis.[1] Its structural features, comprising two methoxybenzyl groups attached to a nitrogen atom, make it a valuable building block in the development of complex therapeutic agents. Notably, it serves as a reagent in the synthesis of farnesyltransferase inhibitors and antiviral compounds, highlighting its significance in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of relevant biological pathways and characterization workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation, and analytical method development.

| Property | Value | Reference |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | [3] |

| Synonyms | N,N-bis(4-methoxybenzyl)amine, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine | [4][5] |

| CAS Number | 17061-62-0 | [4][6] |

| Molecular Formula | C₁₆H₁₉NO₂ | [6] |

| Molecular Weight | 257.33 g/mol | [3][6] |

| Appearance | White to light yellow powder or crystal | [5][7] |

| Melting Point | 35-37 °C | [8] |

| Boiling Point | 384 °C | [8] |

| Density | 1.073 g/cm³ | [8] |

| Solubility | Soluble in chloroform (B151607) and methanol | [8] |

| pKa (Predicted) | 9.55 ± 0.20 | [8] |

| LogP (Predicted) | 2.9936 | [4] |

| SMILES | COc1ccc(cc1)CNCc1ccc(cc1)OC | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol (B145695), chloroform, hexane) are selected for testing.

-

Sample Preparation: A known amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Titration: A selected solvent is added portion-wise (e.g., 0.1 mL at a time) to each test tube with vigorous shaking or vortexing after each addition.

-

Observation: The volume of solvent required to completely dissolve the solute is recorded. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL). For amines, solubility in acidic aqueous solutions (e.g., 5% HCl) is also tested to observe the formation of a soluble salt.

pKa Determination

The pKa is a measure of the acidity of a molecule. For an amine, the pKa refers to the acidity of its conjugate acid.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Visualization of Relevant Pathways and Workflows

While this compound is not known to be directly involved in specific signaling pathways, it is a precursor for compounds that are. The following diagrams illustrate the general mechanism of action for farnesyltransferase inhibitors and direct-acting antiviral agents against Hepatitis C Virus (HCV), as well as a typical workflow for the characterization of a chemical compound.

Caption: Farnesyltransferase Inhibition Pathway.

Caption: Mechanism of Action of HCV Antivirals.

Caption: Chemical Compound Characterization Workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 17061-62-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 17061-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

A Comprehensive Technical Guide to Bis(4-methoxybenzyl)amine (CAS 17061-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxybenzyl)amine, identified by the CAS number 17061-62-0, is a secondary amine that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its molecular structure, featuring two 4-methoxybenzyl groups attached to a nitrogen atom, makes it a valuable building block for the synthesis of complex therapeutic agents.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, primary applications, and safety considerations to support its use in research and development.

Chemical and Physical Properties

This compound is commercially available as a white to light yellow crystalline powder or a colorless to opaque liquid.[1][3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 17061-62-0 | [5][6] |

| Molecular Formula | C₁₆H₁₉NO₂ | [6] |

| Molecular Weight | 257.33 g/mol | [5] |

| Purity | ≥97% or ≥98% | [4][6][7] |

| Appearance | White to light yellow powder or crystal; colorless but opaque liquid | [1][3][4] |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

| SMILES | COc1ccc(cc1)CNCc1ccc(cc1)OC | [6][8] |

| InChI Key | HBKPDEWGANZHJO-UHFFFAOYSA-N | [9] |

| Storage | 4°C, protect from light | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][2][3] This reaction can be carried out under various conditions, leading to high yields of the desired product.

General Synthesis Workflow

The synthesis process involves the formation of an imine intermediate from the reaction of 4-methoxybenzaldehyde and 4-methoxybenzylamine, which is then reduced to the final secondary amine product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis with Sodium Borohydride (B1222165) Reduction

This protocol describes a straightforward method using sodium borohydride as the reducing agent.

Caption: Experimental workflow for synthesis using sodium borohydride.

-

Procedure:

-

In a 10L round-bottom flask, add 4-methoxybenzylamine (600g, 4.37mol, 1 equivalent) and 4-methoxybenzaldehyde (532mL, 4.37mol, 1 equivalent) while stirring at room temperature.[3]

-

The reaction mixture will self-heat, and a white precipitate will form. Continue stirring for 1 hour.[3]

-

Add anhydrous ethanol (4.8L) to the mixture and stir for an additional 15-30 minutes at room temperature.[3]

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions over 30 minutes.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Carefully quench the reaction by slowly adding water (600mL).[3]

-

Concentrate the mixture using a rotary evaporator at 50°C.[3]

-

Partition the resulting residue between water (4L) and dichloromethane (B109758) (DCM) (4L).[3]

-

Separate the layers and extract the aqueous layer twice with DCM (2L each).[3]

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3] A yield of 99% (1112g) as a semi-solid has been reported, which can be used in subsequent steps without further purification.[3]

-

Protocol 2: Synthesis with Purification by Column Chromatography

This protocol includes a purification step to obtain a higher purity product.

-

Procedure:

-

Follow steps 1-7 from Protocol 1.

-

After quenching, separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ethyl acetate (B1210297) (1.0L each).[3]

-

Combine the organic layers and wash with water and brine.[3]

-

Dry the combined organic layers over sodium sulfate.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the crude material using column chromatography on silica (B1680970) gel (100-200 mesh) with a gradient elution from 100% hexane (B92381) to 25% ethyl acetate.[3]

-

This method yields this compound as a colorless but opaque liquid with a reported yield of 84.6% (160g).[3]

-

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary applications include:

-

Synthesis of Farnesyltransferase Inhibitors: It is used as a reagent in the synthesis of pentanedioc acid derivatives, which are being investigated as farnesyltransferase inhibitors.[7][10] These inhibitors have potential applications in cancer therapy.

-

Preparation of Antiviral Agents: The compound is utilized in the preparation of (heteroarylamino)triazolamines, which have shown promise as antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) infection.[7][10]

The logical relationship of its application in developing these therapeutic agents is illustrated below.

Caption: Role of this compound in therapeutic agent development.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.[11][12] It can cause severe skin burns and eye damage.[8][11]

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Storage and Handling:

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 17061-62-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 17061-62-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Data of Bis(4-methoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxybenzyl)amine, a secondary aromatic amine, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow for spectral analysis.

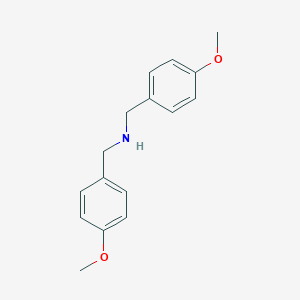

Chemical Structure

IUPAC Name: 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine Chemical Formula: C₁₆H₁₉NO₂ Molecular Weight: 257.33 g/mol CAS Number: 17061-62-0

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | t | 4H | Ar-H |

| 6.89 | d | 4H | Ar-H |

| 3.83 | s | 6H | -OCH₃ |

| 3.76 | s | 4H | -CH₂ -N |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | Ar-C -OCH₃ |

| 132.5 | Ar-C -CH₂ |

| 129.8 | Ar-C H |

| 113.8 | Ar-C H |

| 55.2 | -OC H₃ |

| 52.7 | -C H₂-N |

(Predicted data, experimental verification recommended)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Weak, sharp | N-H Stretch (secondary amine) |

| 3030-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1510 | Strong | Aromatic C=C Bending |

| 1245 | Strong | Aryl-O Stretch (asymmetric) |

| 1030 | Strong | Aryl-O Stretch (symmetric) |

| 820 | Strong | p-substituted benzene (B151609) C-H bend |

(Characteristic absorption regions for similar structures)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 258.4 | [M+H]⁺ |

| 136 | [CH₃OC₆H₄CH₂NH]⁺ |

| 121 | [CH₃OC₆H₄CH₂]⁺ |

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ESI source. The analysis was performed in positive ion mode, and the resulting mass-to-charge ratios (m/z) of the ions were recorded.[1]

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. Researchers, scientists, and drug development professionals can utilize this information as a reliable reference for their work with this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility of Bis(4-methoxybenzyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(4-methoxybenzyl)amine, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in various chemical reactions, purification processes, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.

Core Compound: this compound

This compound, also known as N,N-bis(4-methoxybenzyl)amine, is a secondary amine with the chemical formula C₁₆H₁₉NO₂. It is often utilized in the synthesis of more complex molecules, including pharmacologically active compounds. Its physical state is typically a white to off-white powder.

Data Presentation: Solubility Profile

| Solvent | IUPAC Name | Formula | Qualitative Solubility |

| Chloroform | Trichloromethane | CHCl₃ | Slightly Soluble to Soluble |

| Methanol | Methanol | CH₃OH | Slightly Soluble |

| Ethanol | Ethanol | C₂H₅OH | Soluble |

| Dimethylformamide | N,N-Dimethylformamide | (CH₃)₂NC(O)H | Soluble |

Note: "Slightly Soluble" indicates that the compound has low solubility, while "Soluble" suggests good solubility. For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocols: Determining Solubility

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of an organic compound such as this compound. This method is based on the common "shake-flask" or equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate the dissolution process.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Gravimetric Method (for non-volatile solutes):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, reweigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the flask from the final mass.

-

The solubility can then be expressed in terms of g/100 mL or mol/L.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative assessments indicate its solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide, with slight solubility in methanol. For research and development purposes requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The visualized workflow further clarifies the necessary steps for accurate and reproducible solubility determination, empowering researchers to generate critical data for their specific applications.

Bis(4-methoxybenzyl)amine: A Core Intermediate in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxybenzyl)amine, a secondary amine with the CAS number 17061-62-0, has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its unique structural features make it a versatile building block for complex active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the synthesis of targeted therapies such as farnesyltransferase inhibitors and antiviral agents.[3]

Chemical and Physical Properties

This compound is an organic compound characterized by two 4-methoxybenzyl groups attached to a central nitrogen atom.[1][2] This structure imparts specific reactivity and properties that are advantageous in multi-step organic syntheses.[2]

| Property | Value | Reference |

| CAS Number | 17061-62-0 | [1] |

| Molecular Formula | C₁₆H₁₉NO₂ | [4] |

| Molecular Weight | 257.33 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid; may also be a sticky crystal or liquid. | [1][4] |

| Melting Point | 35-37 °C | |

| Boiling Point | 384 °C | |

| Purity | Typically >97%, with pharmaceutical grades often exceeding 99.0% | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |

| Moisture Content | Typically <0.5% for high-purity grades | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][2] Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride (B1222165)

This protocol involves the formation of an imine intermediate from 4-methoxybenzaldehyde and 4-methoxybenzylamine, followed by in-situ reduction with sodium borohydride.

Procedure:

-

A solution of 4-methoxybenzaldehyde (100g, 734.5mmol) and 4-methoxybenzylamine (100g, 734.5mmol) in toluene (B28343) (0.8L) is refluxed at 130°C for 6 hours using a Dean-Stark apparatus to remove the water formed.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess solvent is removed under reduced pressure.

-

The residue is dissolved in methanol (0.8L), and the solution is cooled to 0°C.

-

Sodium borohydride (36.12g, 954.8mmol) is added in portions to the cooled solution.

-

After the addition is complete, the reaction mixture is stirred for 3 hours at room temperature.

-

Methanol is removed under reduced pressure.

-

The residue is diluted with water (1.0L) and extracted with ethyl acetate (B1210297) (2.0L).

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound.

| Parameter | Value |

| Reactants | 4-methoxybenzaldehyde, 4-methoxybenzylamine |

| Reagents | Toluene, Methanol, Sodium Borohydride |

| Yield | 99% |

| Purity | High, suitable for subsequent steps without further purification |

| ¹H-NMR (400MHz, CDCl₃) | δ 7.28 (t, J=7.12Hz, 4H), 6.89 (d, J=8.60Hz, 4H), 3.83 (s, 6H), 3.76 (s, 4H) |

Experimental Protocol 2: Alternative Reductive Amination

This method provides a slightly different approach to the same transformation.

Procedure:

-

In a 500 mL round bottom flask under a nitrogen atmosphere, combine p-Anisaldehyde (25.0 g, 0.1836 mol), 4-methoxybenzylamine (25.3 g, 0.1836 mol), and toluene (150 mL).

-

The flask is fitted with a condenser and a Dean-Stark trap.

-

The solution is refluxed for 3 hours, during which approximately 3 mL of water is azeotropically removed.

-

The reaction mixture is cooled and concentrated on a rotary evaporator at 40°C for 2 hours.

-

The resulting clear, yellow oil is dissolved in methanol (150 mL) in a 500 mL round bottom flask fitted with a condenser under a nitrogen atmosphere.

-

The reaction is cooled to 5°C, and sodium borohydride (NaBH₄) is added in small portions over 45 minutes. Vigorous off-gassing will occur.

-

The reaction is slowly heated to reflux and maintained for 2 hours.

-

After cooling to room temperature, the mixture is concentrated on a rotary evaporator at 30°C for 2 hours.

-

The product is placed under high vacuum at 30°C for 1 hour to yield the title compound as a white crystalline solid.

| Parameter | Value |

| Reactants | p-Anisaldehyde, 4-methoxybenzylamine |

| Reagents | Toluene, Methanol, Sodium Borohydride |

| Yield | Quantitative (47.13 g) |

| Purity (by HPLC) | 98.6 % |

| Mass Spectrometry | MH+ = 258.1 |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in its role as a precursor to complex molecular scaffolds.

Farnesyltransferase Inhibitors

This compound is extensively used as a reagent in the synthesis of pentanedioic acid derivatives. These derivatives are key components in the research and development of farnesyltransferase inhibitors.[3] Farnesyltransferase is an enzyme that plays a critical role in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting this enzyme, the proper localization and function of Ras proteins are disrupted, thereby interfering with oncogenic signaling pathways.

Farnesyltransferase Signaling Pathway

Antiviral Agents (HCV)

Another significant application of this compound is in the preparation of (heteroarylamino)triazolamines.[3] This class of molecules has shown promise as antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) infection.[3] The intermediate can be incorporated into scaffolds that are designed to inhibit key viral proteins essential for the replication of HCV.

Hepatitis C Virus (HCV) Replication Cycle

Experimental Workflow: Synthesis and Application

The general workflow from starting materials to the application of this compound in the synthesis of pharmaceutical intermediates is outlined below. This highlights the central role of this compound in the drug development pipeline.

General Experimental Workflow

Conclusion

This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of targeted therapies. Its well-defined synthesis and versatile reactivity make it an essential tool for medicinal chemists and drug development professionals. The ability to efficiently produce this intermediate with high purity is crucial for the reproducible synthesis of advanced drug candidates. As research into novel therapeutics for cancer and viral infections continues, the importance of core intermediates like this compound is expected to grow.

References

An In-depth Technical Guide to Benzyl-Type Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, the judicious use of protecting groups is a cornerstone of strategy, enabling chemists to selectively mask and unmask reactive functional groups with precision. Among the arsenal (B13267) of protecting groups available, benzyl-type protecting groups are workhorses, prized for their general stability, ease of introduction, and versatile cleavage methods. This technical guide provides a comprehensive overview of common benzyl-type protecting groups, their applications, orthogonality, and detailed experimental protocols for their use.

Introduction to Benzyl-Type Protecting Groups

Benzyl (B1604629) protecting groups are widely used for the protection of alcohols, phenols, carboxylic acids, and amines.[1][2] The parent benzyl (Bn) group is known for its robustness towards a wide range of acidic and basic conditions.[3][4] Electronically modified benzyl ethers offer a spectrum of labilities, allowing for fine-tuned, orthogonal deprotection strategies crucial in the synthesis of complex molecules.[5]

The general structure of a benzyl-protected alcohol is a benzyl ether. The introduction is typically achieved via a Williamson ether synthesis, reacting the alcohol with a benzyl halide under basic conditions.[6][7] Deprotection is most commonly accomplished by catalytic hydrogenolysis, which proceeds under mild, neutral conditions.[8][9]

Common Benzyl-Type Protecting Groups: A Comparative Analysis

The choice of a specific benzyl-type protecting group is dictated by the stability required during a synthetic sequence and the desired deprotection conditions. The electronic nature of substituents on the aromatic ring significantly influences the group's lability.[5]

| Protecting Group | Abbreviation | Structure | Key Features & Stability | Common Deprotection Methods |

| Benzyl | Bn | C₆H₅CH₂- | Highly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4] | Catalytic hydrogenolysis (H₂/Pd/C), dissolving metal reduction (Na/NH₃), strong acids (e.g., HBr/AcOH).[3][10] |

| p-Methoxybenzyl | PMB or MPM | 4-MeO-C₆H₄CH₂- | More labile than Bn to acidic and oxidative conditions due to the electron-donating methoxy (B1213986) group.[11][12] | Oxidative cleavage (DDQ, CAN), strong acids (TFA).[12][13] Can also be removed by hydrogenolysis.[14] |

| 3,4-Dimethoxybenzyl | DMPM or DMB | 3,4-(MeO)₂-C₆H₃CH₂- | More readily cleaved under acidic and oxidative conditions than PMB due to increased electron density on the ring.[12][15] | Milder oxidative (DDQ) or acidic conditions than PMB.[15][16] |

| p-Nitrobenzyl | PNB | 4-NO₂-C₆H₄CH₂- | Increased stability to acidic conditions and hydrogenolysis compared to Bn. The electron-withdrawing nitro group deactivates the ring. | Reductive cleavage (e.g., Zn/AcOH or SnCl₂/HCl) followed by oxidative removal.[17][18] |

Orthogonality in Protecting Group Strategy

A key concept in complex synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[5][19] Benzyl-type protecting groups offer a rich platform for developing orthogonal strategies.

For instance, a PMB ether can be selectively cleaved with an oxidant like DDQ while a Bn ether remains intact.[11][20] This allows for sequential deprotection of different hydroxyl groups within the same molecule. Similarly, the distinct deprotection methods for Bn (hydrogenolysis) and acid-labile groups (e.g., Boc, Trityl) or base-labile groups (e.g., Fmoc) form the basis of many complex synthetic routes, particularly in peptide and carbohydrate chemistry.[5][19]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of common benzyl-type protecting groups.

Introduction of Benzyl Ethers (Benzylation)

4.1.1. Williamson Ether Synthesis (General Protocol)

This is the most common method for the formation of benzyl ethers.[6]

-

Reaction: ROH + BnBr + Base → ROBn + Base·HBr

-

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, Ag₂O)

-

Benzyl bromide (BnBr) or benzyl chloride (BnCl)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

-

Procedure: [21]

-

Dissolve the alcohol (1.0 equiv) in anhydrous DMF (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2-2.0 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

-

Add benzyl bromide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Safety Note: Benzyl bromide is a lachrymator and should be handled in a fume hood.[3] Sodium hydride reacts violently with water.[21]

Removal of Benzyl Ethers (Debenzylation)

4.2.1. Catalytic Hydrogenolysis of Benzyl Ethers

This is the most common and mildest method for cleaving benzyl ethers.[22]

-

Reaction: ROBn + H₂ (with Pd/C catalyst) → ROH + Toluene

-

Materials:

-

Benzyl-protected substrate

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), or THF)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Diatomaceous earth (Celite®)

-

-

-

Dissolve the benzyl-protected substrate in a suitable solvent (e.g., EtOH).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

4.2.2. Catalytic Transfer Hydrogenation (CTH)

CTH is a safer alternative to using high-pressure hydrogen gas, as hydrogen is generated in situ from a donor molecule.[24][25]

-

Reaction: ROBn + Hydrogen Donor (e.g., Ammonium (B1175870) Formate) (with Pd/C catalyst) → ROH + Toluene + CO₂ + NH₃

-

Materials:

-

Benzyl-protected substrate

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate (B1220265) (HCO₂NH₄) or formic acid

-

Methanol (MeOH)

-

-

Procedure: [24]

-

Dissolve the benzyl-protected substrate in methanol.

-

Add 10% Pd/C catalyst.

-

Add ammonium formate (typically 3-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through diatomaceous earth and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue may require an aqueous workup to remove ammonium salts before purification.

-

4.2.3. Oxidative Cleavage of p-Methoxybenzyl (PMB) Ethers with DDQ

This method is highly selective for PMB ethers in the presence of other protecting groups like Bn.[11][20]

-

Reaction: RO-PMB + DDQ → ROH + p-methoxybenzaldehyde

-

Materials:

-

PMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure: [20]

-

Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C.

-

Add DDQ (1.1-1.5 equivalents) portion-wise. The reaction mixture typically turns dark.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often removed during this step.

-

Visualizing Key Processes and Concepts

Diagrams generated using Graphviz DOT language to illustrate workflows and relationships.

Caption: Williamson ether synthesis for benzyl protection.

References

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. total-synthesis.com [total-synthesis.com]

- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lookchem.com [lookchem.com]

- 16. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 17. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. jk-sci.com [jk-sci.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

An In-Depth Technical Guide to the Mechanism of Amine Protection with Bis(4-methoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the transient protection of functional groups is a cornerstone strategy. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions. The bis(4-methoxybenzyl) group, also known as the di-p-methoxybenzyl (DPMB) group, serves as a robust protecting group for primary amines. This guide provides a comprehensive overview of the mechanism of amine protection using bis(4-methoxybenzyl)amine and the subsequent deprotection. It details the underlying chemical principles, experimental protocols, and quantitative data, offering a valuable resource for synthetic chemists.

Introduction to the Bis(4-methoxybenzyl) Protecting Group

The bis(4-methoxybenzyl) group offers effective protection for primary amines. The two p-methoxybenzyl (PMB) moieties render the nitrogen atom significantly less nucleophilic and basic, effectively masking its reactivity. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) rings play a crucial role in the stability of the protecting group and facilitate its removal under specific conditions.

Key Advantages:

-

Robustness: The N,N-bis(4-methoxybenzyl) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and some reductive environments.

-

Acid-Labile Cleavage: The protecting group can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[1]

-

Oxidative Cleavage: The presence of the electron-rich p-methoxyphenyl rings allows for oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[2][3]

Mechanism of Protection

The introduction of the bis(4-methoxybenzyl) group onto a primary amine can be achieved through two primary methods: direct alkylation with 4-methoxybenzyl halides or reductive amination.

Direct Alkylation

Direct alkylation involves the reaction of a primary amine with two equivalents of a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride (PMB-Cl), in the presence of a base. The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism.

Mechanism:

-

The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of PMB-Cl, displacing the chloride ion.

-

The resulting secondary amine is then deprotonated by the base.

-

The newly formed, more nucleophilic secondary amine attacks a second molecule of PMB-Cl to yield the N,N-bis(4-methoxybenzyl) protected amine.

A common challenge with this method is controlling the extent of alkylation, which can lead to the formation of a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.

Reductive Amination

Reductive amination is often a more controlled and efficient one-pot method for the synthesis of N,N-bis(4-methoxybenzyl)amines. This reaction involves the condensation of a primary amine with two equivalents of 4-methoxybenzaldehyde (B44291) to form an imine and a subsequent enamine, which are then reduced in situ.

Mechanism:

-

The primary amine reacts with the first equivalent of 4-methoxybenzaldehyde to form a hemiaminal, which then dehydrates to form an imine.

-

The imine is reduced to a secondary amine by a reducing agent present in the reaction mixture.

-

This secondary amine then reacts with a second equivalent of 4-methoxybenzaldehyde to form an iminium ion, which is subsequently reduced to the final N,N-bis(4-methoxybenzyl) protected amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Mechanism of Deprotection

The removal of the bis(4-methoxybenzyl) protecting group can be accomplished under either acidic or oxidative conditions. The choice of method depends on the stability of the other functional groups present in the molecule.

Acid-Mediated Cleavage

Treatment with a strong acid, such as trifluoroacetic acid (TFA), is a common method for cleaving the N,N-bis(4-methoxybenzyl) group.[1]

Mechanism:

-

Protonation of the nitrogen atom is followed by the departure of one of the p-methoxybenzyl groups as a resonance-stabilized p-methoxybenzyl carbocation.

-

The resulting secondary amine is protonated, and the second p-methoxybenzyl group is cleaved in a similar fashion.

-

The highly electrophilic p-methoxybenzyl carbocations are trapped by scavengers, such as anisole (B1667542) or triethylsilane, present in the reaction mixture to prevent side reactions with the substrate.

Oxidative Cleavage

Oxidative cleavage with reagents like DDQ or CAN is a milder alternative to acidic deprotection.[2][3] The electron-rich nature of the p-methoxybenzyl groups makes them susceptible to oxidation.

Mechanism with DDQ:

-

The reaction is initiated by the formation of a charge-transfer complex between the electron-rich p-methoxybenzyl group and the electron-deficient DDQ.

-

This is followed by a single-electron transfer (SET) to form a radical cation.

-

Abstraction of a benzylic hydrogen atom and subsequent hydrolysis cleaves the carbon-nitrogen bond, releasing the free amine and p-methoxybenzaldehyde.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established chemical principles, as specific literature examples for the use of this compound as a protecting group are limited. Optimization may be required for specific substrates.

Protection of a Primary Amine via Reductive Amination

Materials:

-

Primary amine (1.0 eq)

-

4-Methoxybenzaldehyde (2.2 eq)

-

Sodium triacetoxyborohydride (2.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of the primary amine (1.0 eq) and 4-methoxybenzaldehyde (2.2 eq) in DCE, add sodium triacetoxyborohydride (2.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of an N,N-bis(4-methoxybenzyl)amine via Acidic Cleavage

Materials:

-

N,N-bis(4-methoxybenzyl) protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole or triethylsilane (scavenger, 5-10 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 eq) and a scavenger (e.g., anisole, 5-10 eq) in DCM.

-

Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.

-

Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or extraction into aqueous acid).

Deprotection of an N,N-bis(4-methoxybenzyl)amine via Oxidative Cleavage with DDQ

Materials:

-

N,N-bis(4-methoxybenzyl) protected amine (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.2-2.5 eq per PMB group)

-

Dichloromethane (DCM)

-

Water or a buffer solution (e.g., phosphate (B84403) buffer pH 7)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

-

Add DDQ (2.2-2.5 eq per PMB group) portion-wise at room temperature. The reaction mixture may develop a deep color.

-

Stir the mixture vigorously at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Filter the mixture to remove the hydroquinone (B1673460) byproduct (DDQH2).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the use of this compound as a protecting group, the following tables provide representative data for the closely related p-methoxybenzyl (PMB) group, which can serve as a useful reference.

Table 1: Representative Conditions for the Deprotection of N-PMB and O-PMB Groups

| Substrate Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-PMB Indole | TFA | CH2Cl2 | rt | 1 h | 52 | |

| O-PMB Ether | DDQ | CH2Cl2/H2O | rt | 1.5 h | 78 | [2] |

| O-PMB Ether | TFA/TES | CH2Cl2 | rt | 30 min | 71 | [1] |

| O-PMB Ester | 10% TFA | CH2Cl2 | rt | 1 h | quant. | [1] |

| O-PMB Ether | TfOH | CH2Cl2 | rt | 15 min | 88-94 |[4] |

Table 2: Stability of Related Protecting Groups to PMB Cleavage Conditions

| Protecting Group | Stable to DDQ | Stable to TFA | Comments |

|---|---|---|---|

| Benzyl (Bn) | Generally stable | Stable | Can be cleaved under harsher DDQ conditions.[2] |

| tert-Butoxycarbonyl (Boc) | Stable | Labile | Orthogonal to oxidative cleavage. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Stable | Base labile. |

| Silyl Ethers (TBS, TIPS) | Generally stable | Labile | Stability is pH dependent. |

Visualizations

Reaction Pathways

Caption: General workflow for amine protection and deprotection.

Mechanism of Acidic Deprotection

Caption: Simplified mechanism of acidic deprotection.

Experimental Workflow for Protection

Caption: Workflow for reductive amination protection.

Conclusion

The bis(4-methoxybenzyl) group is a valuable, albeit less commonly cited, protecting group for primary amines. Its stability under various conditions, coupled with its susceptibility to both acidic and oxidative cleavage, provides synthetic chemists with a flexible tool for the construction of complex nitrogen-containing molecules. While direct literature precedents are sparse, the principles outlined in this guide, derived from the well-established chemistry of the p-methoxybenzyl group, offer a solid foundation for the application of this protecting group strategy in research and development. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly enhance the utility of the bis(4-methoxybenzyl) protecting group in modern organic synthesis.

References

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. chem.ucla.edu [chem.ucla.edu]

Stability of Bis(4-methoxybenzyl)amine Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of bis(4-methoxybenzyl)amine under various acidic and basic conditions. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and understanding its stability is crucial for process optimization, formulation development, and ensuring the quality and safety of final drug products. This document outlines the theoretical basis for its degradation, presents detailed experimental protocols for stability testing, and summarizes potential degradation pathways.

Introduction

This compound, also known as N,N-bis(4-methoxybenzyl)amine, is a secondary amine that finds application as a building block in organic synthesis. The presence of two p-methoxybenzyl (PMB) groups attached to the nitrogen atom influences its chemical properties and stability. The PMB group is a well-known protecting group for amines and alcohols in organic synthesis, valued for its relative stability under many conditions but susceptibility to cleavage under specific acidic or oxidative environments. A thorough understanding of the stability of this compound is therefore essential for its effective use in multi-step syntheses and for controlling potential impurities in active pharmaceutical ingredients (APIs).

Theoretical Stability Profile

The stability of this compound is primarily dictated by the reactivity of the benzylic C-N bonds and the influence of the electron-donating methoxy (B1213986) groups on the phenyl rings.

Acidic Conditions

Under strongly acidic conditions, this compound is susceptible to degradation. The proposed mechanism involves the protonation of the nitrogen atom, followed by the cleavage of one or both C-N bonds to form a stable p-methoxybenzyl carbocation. This carbocation can then react with available nucleophiles in the reaction mixture. The electron-donating nature of the para-methoxy group stabilizes the benzylic carbocation, making the C-N bond more susceptible to cleavage compared to an unsubstituted benzylamine.

Basic Conditions

This compound is generally considered to be more stable under basic conditions compared to acidic conditions. The lone pair of electrons on the nitrogen atom is less likely to participate in reactions that would lead to C-N bond cleavage. However, prolonged exposure to strong bases at elevated temperatures may lead to slow degradation, potentially through oxidative pathways if air is present. Benzylamines, in general, can be susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes and acids[1].

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and degradation pathways.

General Forced Degradation Protocol

A general protocol for conducting a forced degradation study on this compound is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be adequately characterized[2][3].

Workflow for Forced Degradation Study

Detailed Methodologies

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

3.2.2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M, 0.5 M, and 1 M hydrochloric acid separately.

-

Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of sodium hydroxide (B78521) before analysis.

3.2.3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M, 0.5 M, and 1 M sodium hydroxide separately.

-

Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of hydrochloric acid before analysis.

3.2.4. Analytical Method for Monitoring Degradation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the parent compound from its degradation products.

Proposed HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Elution | Isocratic or gradient, to be optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 225-230 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

Potential Degradation Pathways and Products

Based on the chemical structure and known reactivity of benzylamines, the following degradation pathways can be postulated.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary degradation products are expected to be p-methoxybenzylamine and p-methoxybenzaldehyde or p-methoxybenzyl alcohol , arising from the cleavage of the C-N bonds.

Oxidative Degradation Pathway

In the presence of oxidizing agents or air, this compound may oxidize to form an imine intermediate, which can then hydrolyze to p-methoxybenzaldehyde and p-methoxybenzylamine [1].

Data Presentation

Quantitative data from forced degradation studies should be tabulated to facilitate comparison of the stability of this compound under different conditions. The percentage of the parent compound remaining and the percentage of major degradation products formed should be recorded at each time point.

Table 1: Illustrative Data Table for Acid and Base Degradation

| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 98.5 | 0.8 | 0.7 | |

| 24 | 95.2 | 2.5 | 2.3 | |

| 1 M HCl (60 °C) | 0 | 100.0 | 0.0 | 0.0 |

| 2 | 85.3 | 7.2 | 7.5 | |

| 8 | 60.1 | 19.8 | 20.1 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.8 | < LOQ | < LOQ | |

| 1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 99.5 | 0.2 | 0.3 | |

| 24 | 98.7 | 0.6 | 0.7 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will depend on experimental conditions.

Conclusion

This compound exhibits moderate stability, with a notable susceptibility to degradation under strong acidic conditions, leading to the cleavage of the benzylic C-N bonds. It is significantly more stable under basic conditions. A comprehensive forced degradation study, coupled with a validated stability-indicating HPLC method, is crucial for identifying and quantifying degradation products. The information gathered from such studies is invaluable for ensuring the quality and consistency of processes and products that utilize this important chemical intermediate. Further studies employing LC-MS and NMR are recommended for the definitive structural elucidation of any significant degradation products formed under stress conditions.

References

Bis(4-methoxybenzyl)amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxybenzyl)amine, also known as N,N-Bis(4-methoxybenzyl)amine, is a secondary amine utilized in organic synthesis. Its applications include acting as a reagent in the preparation of farnesyltransferase inhibitors and antiviral agents.[1] Due to its chemical nature, a thorough understanding of its safety and handling protocols is crucial for all personnel who may come into contact with this compound. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on available Material Safety Data Sheets (MSDS) and safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for proper storage and handling.

| Property | Value | Reference |

| CAS Number | 17061-62-0 | [2][3] |

| Molecular Formula | C₁₆H₁₉NO₂ | [2][3] |

| Molecular Weight | 257.33 g/mol | [2][3][4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Purity | ≥97% or >98.0% depending on supplier | [2][5] |

| Melting Point | 35-37°C | [6] |

| Storage Temperature | 4°C, protect from light | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive effects on skin and eyes.[7][8][9]

GHS Hazard Classification: [4]

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B/1C |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

May cause respiratory irritation.[9]

Toxicology

Detailed toxicological studies on this compound are limited. Most safety data sheets indicate that there is no available data for acute oral, dermal, or inhalation toxicity (LD50).[7] However, the corrosive nature of the compound implies that exposure can lead to significant tissue damage.

-

Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, or pain.[6]

-

Eye Contact: Can cause redness, pain, and severe eye damage.[6]

-